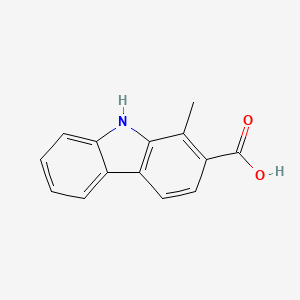

1-Methylcarbazole-2-carboxylic acid

Description

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1-methyl-9H-carbazole-2-carboxylic acid |

InChI |

InChI=1S/C14H11NO2/c1-8-9(14(16)17)6-7-11-10-4-2-3-5-12(10)15-13(8)11/h2-7,15H,1H3,(H,16,17) |

InChI Key |

OUIYSFPCBNVALP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NC3=CC=CC=C23)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Reactivity

1-Methylcarbazole-2-carboxylic acid exhibits typical reactivity associated with carboxylic acids, including:

- Nucleophilic Acyl Substitution : The carboxylic acid group can react with nucleophiles to form esters or amides.

- Formation of Derivatives : The compound can be modified to create various derivatives that may enhance biological activity or alter physical properties.

Medicinal Chemistry Applications

1-Methylcarbazole-2-carboxylic acid has been studied for its potential pharmacological properties. The following table summarizes some notable findings related to its biological activities:

Case Studies

- Antimicrobial Activity : Research has demonstrated that derivatives of carbazole, including 1-Methylcarbazole-2-carboxylic acid, display significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Studies utilized disk diffusion and broth microdilution methods to evaluate effectiveness, revealing that modifications to the structure can enhance antibacterial potency .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, showing potential as a therapeutic agent in treating inflammatory diseases. Its structural similarity to known anti-inflammatory drugs suggests it may act through similar pathways .

- Anticancer Mechanisms : In vitro studies have indicated that 1-Methylcarbazole-2-carboxylic acid can inhibit specific enzymes involved in cancer cell proliferation. This property is attributed to its ability to interact with biological macromolecules such as DNA and proteins .

Material Science Applications

The unique structural features of 1-Methylcarbazole-2-carboxylic acid also lend it utility in material science:

- Organic Electronics : Due to its aromatic properties, this compound can be utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

- Polymer Chemistry : The compound's reactivity allows for incorporation into polymers, potentially enhancing their mechanical and thermal properties.

Comparison with Similar Compounds

5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic Acid (3c)

1-Benzyl-5-methyl-1H-indole-2-carboxylic Acid (7a)

Table 1: Comparison of Indole and Carbazole Derivatives

Imidazole-Based Carboxylic Acids

1-Methylimidazole-2-carboxaldehyde

- Structure : Features an aldehyde group instead of carboxylic acid ().

- Reactivity : The aldehyde enables nucleophilic additions (e.g., Schiff base formation), contrasting with the carboxylate's acid-base reactivity .

- Safety: No significant hazards reported for similar imidazoles (e.g., 1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid in ).

1-Benzyl-1H-imidazole-2-carboxylic Acid

- Safety: Classified as non-hazardous under GHS ().

- Applications : Primarily used in coordination chemistry due to metal-binding imidazole nitrogen.

Table 2: Imidazole vs. Carbazole Carboxylic Acids

Benzimidazole and Related Derivatives

2-Mercapto-1H-benzimidazole-6-carboxylic Acid

Pyridazino[4,3-b]carbazoles

- Relevance : Derived from 1-methylcarbazole-2-carboxylic acid, these compounds exhibit antitumor activity by intercalating DNA, similar to ellipticine analogs .

Key Research Findings

Antitumor Potential: Modifying the carbazole core (e.g., introducing pyridazine rings) enhances DNA-binding affinity and cytotoxicity compared to indole or imidazole analogs .

Synthetic Flexibility: Carbazole derivatives allow functionalization at multiple positions (e.g., 3-amino groups), enabling diverse heterocyclic annelation strategies .

Safety Profiles : Imidazole-carboxylic acids (e.g., 1-ethyl-5-methyl derivatives) generally exhibit low toxicity, whereas carbazoles may require stricter handling due to their bioactive nature .

Q & A

Basic: What are the recommended synthesis strategies for 1-methylcarbazole-2-carboxylic acid?

Methodological Answer:

While direct synthesis protocols for 1-methylcarbazole-2-carboxylic acid are not explicitly detailed in the literature, analogous heterocyclic carboxylic acids (e.g., imidazole or pyrazole derivatives) provide a framework. For example:

- Electrophilic substitution : Carbazole derivatives can be synthesized via electrophilic substitution, as demonstrated for 1-methylimidazole-2-carboxylic acid using carbobenzoxy chloride followed by hydrogenation .

- Cyclocondensation : Pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of esters with reagents like phenylhydrazine, followed by hydrolysis .

Key Steps :

Optimize cyclization conditions (e.g., solvent, temperature) for carbazole ring formation.

Introduce the carboxylic acid group via oxidation of a methyl or aldehyde precursor.

Purify via recrystallization or column chromatography and validate purity via HPLC or TLC.

Advanced: How can computational methods resolve structural ambiguities in carbazole derivatives?

Methodological Answer:

Computational chemistry is critical for validating molecular geometry and electronic properties when experimental data is conflicting. For example:

- Density Functional Theory (DFT) : Used to optimize molecular geometry and predict NMR/IR spectra, as applied to 5-methyl-1-phenylpyrazole-4-carboxylic acid .

- Nuclear Overhauser Effect (NOE) : Resolves spatial proximity of protons in stereoisomers or tautomeric forms .

Workflow :

Perform X-ray crystallography (if crystalline) to establish baseline structure.

Compare experimental NMR/IR data with DFT-simulated spectra.

Use NOE experiments to confirm substituent positioning.

Basic: What safety protocols are essential for handling 1-methylcarbazole-2-carboxylic acid?

Methodological Answer:

While specific data for this compound is limited, safety guidelines for analogous carboxylic acids recommend:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.

- Waste Disposal : Segregate acidic waste and neutralize before disposal via certified chemical waste services .

Critical Note : Conduct a risk assessment using surrogate data from structurally similar compounds (e.g., imidazole-carboxylic acids) .

Advanced: How do substituents influence the acidity (pKa) and lipophilicity (log P) of carbazole-carboxylic acids?

Methodological Answer:

Substituent effects can be analyzed using comparative studies on heterocyclic acids:

- pKa Determination : Potentiometric titration or UV-Vis spectroscopy under varying pH conditions. For example, imidazole-carboxylic acids exhibit pKa values ~3–5 due to electron-withdrawing carboxyl groups .

- log P Measurement : Shake-flask method with octanol/water partitioning, supported by HPLC retention time correlations.

Data Table (Example for Analogous Compounds) :

| Compound | pKa | log P | Method | Reference |

|---|---|---|---|---|

| 1-Methylimidazole-2-COOH | 3.8 | 1.2 | Potentiometric | |

| 5-Methylpyrazole-4-COOH | 4.2 | 1.5 | Shake-flask |

Basic: What spectroscopic techniques are most reliable for characterizing carbazole-carboxylic acids?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent patterns and confirm carboxylate proton exchange (e.g., δ ~12–14 ppm for COOH) .

- FTIR : Strong absorption bands at ~2500–3300 cm (O-H stretch) and ~1700 cm (C=O stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass measurement.

Advanced: How can sensitive functional groups (e.g., carboxylic acid) be protected during derivatization?

Methodological Answer:

- Protecting Groups : Use tert-butyl (t-Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the carboxyl moiety during reactions. For example, Fmoc protection is employed in peptide synthesis to prevent unwanted side reactions .

- Deprotection : Remove Fmoc with piperidine/DMF (20% v/v) or t-Boc with trifluoroacetic acid (TFA).

Basic: How to address low yields in carbazole-carboxylic acid synthesis?

Methodological Answer:

- Optimize Reaction Conditions :

- Vary catalysts (e.g., Pd for cross-coupling) or solvents (polar aprotic vs. non-polar).

- Monitor reaction progress via in-situ FTIR or LC-MS.

- Purification : Use preparative HPLC or acid-base extraction to isolate the product from byproducts .

Advanced: What strategies validate the biological relevance of carbazole-carboxylic acid derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.